molecular formula C6H10ClN B2662177 3-ethynylcyclobutan-1-amine;hydrochloride CAS No. 2219379-71-0

3-ethynylcyclobutan-1-amine;hydrochloride

Cat. No.: B2662177
CAS No.: 2219379-71-0
M. Wt: 131.6
InChI Key: MURKGSOIXJBUSF-UHFFFAOYSA-N
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Description

Contextual Significance within Cyclobutane (B1203170) Chemistry Research

Cyclobutane derivatives are pivotal in contemporary chemical research, largely due to the inherent properties of the four-membered ring. The ring strain of a cyclobutane, second only to cyclopropane (B1198618) among saturated monocarbocycles, imparts specific reactivity and conformational preferences that chemists can exploit to create novel and complex molecular architectures. nbinno.comnih.gov This strained system provides a rigid and three-dimensional (3D) scaffold, which is a desirable attribute in medicinal chemistry for escaping the "flatland" of aromatic, sp²-rich structures. nih.govresearchgate.net

The incorporation of a cyclobutane motif into small molecules can significantly improve pharmacological properties. ru.nl Researchers utilize cyclobutane rings to:

Increase metabolic stability. nih.govnih.gov

Induce conformational restriction, locking a molecule into its most active form. nih.govru.nlnih.gov

Serve as a bioisostere for other groups, such as alkenes or aryl rings, helping to fine-tune a drug candidate's properties. nih.govnih.gov

Direct the spatial orientation of key pharmacophore groups. nih.govnih.gov

Reduce planarity and fill hydrophobic pockets in target proteins. nih.govnih.gov

In this landscape, 3-ethynylcyclobutan-1-amine (B12993337);hydrochloride represents a valuable building block. The presence of the primary amine and the terminal alkyne on the cyclobutane core offers two distinct points for chemical elaboration, allowing for the construction of diverse molecular libraries for screening in drug discovery and materials science. researchgate.net

Overview of Unique Structural Features for Synthetic Exploration

The synthetic potential of 3-ethynylcyclobutan-1-amine;hydrochloride is rooted in its distinct structural characteristics. The cyclobutane ring itself is not planar but exists in a puckered or folded conformation to relieve torsional strain. nih.gov This puckering creates specific axial and equatorial positions for substituents, influencing the molecule's shape and how it interacts with biological targets.

Key structural features include:

Strained Carbocyclic Core : The high ring strain energy (approximately 26.3 kcal/mol) influences bond lengths and angles, making the ring susceptible to certain ring-opening reactions while remaining relatively inert under other conditions. nih.gov The C-C bonds possess increased p-character. nih.govnih.gov

Rigid 3D Scaffold : Unlike more flexible aliphatic chains, the cyclobutane ring provides a conformationally restricted linker, which is invaluable for precisely positioning functional groups in three-dimensional space. researchgate.net This rigidity can enhance binding affinity to biological targets.

Reactive Functional Groups :

The ethynyl (B1212043) group (a terminal alkyne) is a highly versatile handle for a multitude of chemical transformations, including Sonogashira coupling, "click" chemistry (cycloadditions), and conversion to other functional groups.

The amine group (as a hydrochloride salt) is a key functional group in many biologically active molecules. It can act as a nucleophile, a base, or a point of attachment for forming amides, sulfonamides, and other derivatives. researchgate.net

These features make the compound a desirable starting material for creating sp³-rich, non-planar molecules, a trend that is increasingly important in the development of new therapeutics. researchgate.net

Table 1: Comparison of Carbocyclic Scaffolds

Feature Cyclobutane Cyclopentane Benzene (B151609)
Hybridization sp³ sp³ sp²
Geometry Puckered, 3D Envelope/Twist, 3D Planar
Ring Strain (kcal/mol) ~26.3 nih.gov ~7.1 nih.gov 0
Synthetic Utility Rigid scaffold, bioisostere nih.govnih.gov Flexible scaffold Aromatic interactions
C1-C3 Distance (Å) ~2.60 (bi-cyclobutane) pressbooks.pub ~1.70 (bi-cyclopentane) pressbooks.pub ~2.82 (benzene) pressbooks.pub

Historical Development of Related Cyclobutane Scaffolds in Research

The history of cyclobutane chemistry dates back to its first synthesis in 1907. nih.gov For many years, the synthesis of cyclobutane-containing molecules was considered a significant challenge. However, advancements in synthetic methodologies, such as photochemical [2+2] cycloadditions, have made these scaffolds more accessible. researchgate.netwikipedia.org

Historically, the cyclobutane motif has been identified in various natural products, often contributing to their biological activity. Examples include:

Sceptrins , isolated from marine sponges, which possess antimicrobial properties. nih.gov

Pentacycloanammoxic acid , found in bacteria, which consists of five fused cyclobutane rings forming a ladder-like structure (a ladderane). wikipedia.org

Cyclobutane pyrimidine (B1678525) dimers , which are formed in DNA upon exposure to UV radiation. nih.govwikipedia.org

The introduction of cyclobutane rings into pharmacologically active compounds is a relatively recent development but has led to significant breakthroughs. ru.nl A notable early example is the platinum-based anticancer drug Carboplatin , which features a cyclobutanedicarboxylate ligand. This ligand modulates the reactivity and solubility of the platinum center compared to its predecessor, Cisplatin. ru.nl The successful application of cyclobutane scaffolds in such drugs has paved the way for their increased use in modern medicinal chemistry, with researchers continually exploring their potential as bioisosteres and conformationally restricted linkers. nih.govrsc.org

Synthesis and Advanced Synthetic Methodologies for this compound

The synthesis of complex molecules such as this compound, which features a strained four-membered carbocycle with distinct functional groups, requires sophisticated and strategic chemical approaches. The construction of the cyclobutane core, coupled with the precise installation of the amine and ethynyl moieties, presents significant synthetic challenges. These challenges include controlling regioselectivity and stereoselectivity, managing ring strain, and employing effective protecting group strategies to prevent unwanted side reactions. nih.govnih.govmasterorganicchemistry.com This article details the advanced synthetic methodologies applicable to the preparation of this specific compound, focusing on the formation of the cyclobutane ring, the introduction of key functionalities, and the crucial role of protecting groups.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N.ClH/c1-2-5-3-6(7)4-5;/h1,5-6H,3-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURKGSOIXJBUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219379-71-0
Record name 3-ethynylcyclobutan-1-amine hydrochloride
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Reactivity and Transformational Chemistry of 3 Ethynylcyclobutan 1 Amine;hydrochloride

Chemical Transformations Involving the Primary Amine Moiety

The primary amine group (-NH₂) on the cyclobutane (B1203170) ring is a versatile nucleophile and base, making it amenable to a wide range of chemical transformations. As the hydrochloride salt, the amine is protonated (NH₃⁺), and a base would typically be required to liberate the free amine for it to participate in the following reactions.

Acylation and Amide Formation

The primary amine of 3-ethynylcyclobutan-1-amine (B12993337) is expected to react readily with acylating agents to form stable amide bonds. This is a fundamental and widely used transformation in organic synthesis. masterorganicchemistry.comnih.gov The reaction typically involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent. mdpi.com

Common acylating agents that would likely be effective include:

Acyl Chlorides: Highly reactive, often requiring a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. mdpi.comlibretexts.org

Carboxylic Anhydrides: Less reactive than acyl chlorides but still highly effective, producing a carboxylic acid as a byproduct. nih.govyoutube.com

Activated Esters and Coupling Reagents: In peptide chemistry and more complex syntheses, carboxylic acids can be activated in situ using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU to facilitate amide bond formation with high efficiency and under mild conditions. mdpi.comyoutube.com

The general scheme for this transformation is the reaction of the amine with an activated carboxylic acid derivative to yield the corresponding N-(3-ethynylcyclobutyl)amide.

Table 1: Representative Acylation Reactions

Acylating Agent Reagent/Conditions Expected Product
Acetyl Chloride Triethylamine, CH₂Cl₂, 0 °C to RT N-(3-ethynylcyclobutyl)acetamide
Acetic Anhydride Pyridine, RT N-(3-ethynylcyclobutyl)acetamide
Benzoic Acid DCC, DMAP, CH₂Cl₂ N-(3-ethynylcyclobutyl)benzamide

Imine Formation and Subsequent Reactions

Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. uni.luacademicjournals.org The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. core.ac.uk The optimal pH for this reaction is typically mildly acidic (around 4-5) to facilitate the dehydration step without fully protonating the amine nucleophile. academicjournals.org

The resulting imine (containing a C=N double bond) is itself a versatile intermediate. It can be:

Reduced to a Secondary Amine: A common subsequent reaction is the reduction of the imine, typically using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). wikipedia.org This two-step process, known as reductive amination, is a powerful method for forming secondary amines.

Attacked by Nucleophiles: The iminium ion, a protonated intermediate in imine formation, is electrophilic and can be attacked by various nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Table 2: Illustrative Imine Formation and Reductive Amination

Carbonyl Compound Step 1 Conditions Intermediate Step 2 Conditions Final Product
Benzaldehyde p-TsOH, Toluene, Dean-Stark N-benzylidene-3-ethynylcyclobutanamine NaBH₄, Methanol N-benzyl-3-ethynylcyclobutan-1-amine
Cyclohexanone Acetic Acid, Ethanol N-(cyclohexylidene)-3-ethynylcyclobutanamine H₂, Pd/C N-cyclohexyl-3-ethynylcyclobutan-1-amine

Derivatization for Analytical or Synthetic Purposes

The primary amine is a common target for chemical derivatization, which is performed to modify the molecule's properties for specific applications, such as enhancing detectability in analytical chromatography or preparing it for further synthetic steps. nih.gov

For analytical purposes , especially in High-Performance Liquid Chromatography (HPLC), amines are often derivatized to introduce a chromophore or fluorophore, as the parent amine may lack strong UV absorbance or fluorescence. libretexts.orgnih.gov Common derivatizing reagents include:

Dansyl Chloride: Reacts with primary amines to produce highly fluorescent sulfonamide derivatives. libretexts.org

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. researchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms strongly UV-absorbing carbamate (B1207046) derivatives. nih.gov

For synthetic purposes , the amine can be "protected" by converting it into a less reactive functional group, such as a carbamate (e.g., Boc or Cbz group). This prevents the amine from interfering with subsequent reactions targeting other parts of the molecule, like the ethynyl (B1212043) group. The protecting group can be removed later under specific conditions.

Reactions of the Ethynyl Group

The terminal alkyne (C≡CH) is another key reactive site in the molecule, characterized by its acidic terminal proton and its ability to undergo addition reactions across the triple bond.

"Click Chemistry" (e.g., Copper-catalyzed azide-alkyne cycloaddition)

The terminal alkyne is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient, regioselective, and tolerant of a wide variety of functional groups, allowing for the reliable formation of a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate). This transformation is widely used in drug discovery, bioconjugation, and materials science to link different molecular fragments.

Hydrogenation and Reduction Pathways

The ethynyl group can be fully or partially reduced through hydrogenation. The outcome of the reaction is highly dependent on the catalyst and reaction conditions employed.

Complete Reduction: Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will typically reduce the alkyne completely to an alkane. This would convert the 3-ethynylcyclobutyl group into a 3-ethylcyclobutyl group.

Partial Reduction to an Alkene: To stop the reduction at the alkene stage, a "poisoned" catalyst is required. The most common is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), which selectively catalyzes the syn-addition of hydrogen to the alkyne, yielding the corresponding Z-alkene (cis-vinyl group).

Reduction to a Trans-Alkene: A dissolving metal reduction, such as using sodium metal in liquid ammonia, can be used to produce the E-alkene (trans-vinyl group).

Table 3: Potential Hydrogenation Pathways for the Ethynyl Group

Reagents and Conditions Product Functional Group Transformation
H₂, Pd/C, Ethanol 3-ethylcyclobutan-1-amine Alkyne → Alkane
H₂, Lindlar's Catalyst 3-vinylcyclobutan-1-amine (Z-isomer) Alkyne → cis-Alkene
Na, NH₃ (l) 3-vinylcyclobutan-1-amine (E-isomer) Alkyne → trans-Alkene

Palladium-Catalyzed Coupling Reactions

The terminal ethynyl group of 3-ethynylcyclobutan-1-amine is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular scaffolds.

One of the most prominent reactions for terminal alkynes is the Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org For 3-ethynylcyclobutan-1-amine hydrochloride, this reaction would typically be carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (which can also serve as the solvent). libretexts.orgorganic-chemistry.org This would lead to the formation of 3-(arylethynyl)- or 3-(vinylethynyl)cyclobutan-1-amines, significantly increasing molecular complexity.

Another important transformation is the Heck reaction , where the alkyne can couple with an aryl or vinyl halide. nih.govlibretexts.org While alkenes are more common substrates, the use of alkynes can lead to the formation of substituted alkenes or other complex products depending on the reaction conditions and subsequent transformations.

The following table summarizes potential palladium-catalyzed coupling reactions involving the ethynyl moiety.

Coupling ReactionReactantCatalyst SystemExpected Product
SonogashiraAryl/Vinyl HalidePd(0) catalyst, Cu(I) co-catalyst, Amine base3-(Arylethynyl)- or 3-(Vinylethynyl)cyclobutan-1-amine
HeckAryl/Vinyl HalidePd(0) or Pd(II) catalyst, BaseSubstituted enyne or related structures

Reactivity of the Cyclobutane Ring System

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which can be a driving force for various chemical transformations. nih.govudel.eduresearchgate.net The presence of the ethynyl and amine substituents can influence the regioselectivity and reactivity of these transformations.

Strain Release Reactions (if applicable to the ethynyl/amine substitution pattern)

Strain-release reactions are a hallmark of cyclobutane chemistry, providing a thermodynamic driving force for ring-opening or rearrangement reactions. nih.govresearchgate.net For derivatives of 3-ethynylcyclobutan-1-amine, such reactions could be initiated by various reagents. For example, acid-catalyzed or transition-metal-catalyzed pathways could lead to ring-opening, providing access to linear chains with defined stereochemistry. The specific substitution pattern of the ethynyl and amine groups would be crucial in directing the outcome of such reactions, potentially leading to the formation of functionalized cyclopentanes or other rearranged products under specific conditions. While the general principle of strain release is well-documented for cyclobutanes, specific examples involving the 3-ethynyl-1-amine substitution pattern are not prevalent in the literature. nih.govnih.gov

Cycloaddition Reactions (e.g., [2+2] if applicable to functionalized derivatives)

The carbon-carbon double and triple bonds are well-known participants in cycloaddition reactions. libretexts.orgnih.govwikipedia.orgnumberanalytics.com While the cyclobutane ring itself is saturated, functionalized derivatives of 3-ethynylcyclobutan-1-amine could potentially undergo cycloaddition reactions. For instance, the ethynyl group could participate as a 2π component in [2+2], [3+2], or [4+2] cycloadditions with suitable reaction partners. A [2+2] cycloaddition with an alkene, for example, would lead to a bicyclo[2.2.0]hexane derivative containing a highly strained cyclobutene (B1205218) ring. The feasibility and outcome of such reactions would depend on the specific reagents and conditions employed.

Role as a Precursor to Complex Molecular Architectures

Building blocks containing strained rings and reactive functional groups are highly valuable in the synthesis of complex molecules, particularly in the context of pharmaceutical and materials science. beilstein-journals.orgsumitomo-chem.co.jp 3-Ethynylcyclobutan-1-amine hydrochloride possesses a unique combination of a rigid, three-dimensional cyclobutane scaffold, a reactive terminal alkyne, and a primary amine, making it an attractive precursor for diverse molecular architectures.

The amine functionality can be readily derivatized to form amides, sulfonamides, or ureas, while the ethynyl group can be transformed through the aforementioned coupling reactions or other alkyne-specific chemistry (e.g., hydration, hydroamination, or click chemistry). This dual functionality allows for the divergent synthesis of libraries of complex molecules. For instance, the amine could be acylated, followed by a Sonogashira coupling of the ethynyl group to introduce further diversity. Such strategies are central to modern drug discovery and combinatorial chemistry. nih.govresearchgate.netiipseries.orgijpsonline.com

The rigid cyclobutane core serves as a non-classical bioisostere for more common structural motifs like phenyl rings or longer alkyl chains, potentially offering improved physicochemical properties such as solubility and metabolic stability in drug candidates. nih.gov

Structural, Stereochemical, and Conformational Analysis of 3 Ethynylcyclobutan 1 Amine;hydrochloride

Conformational Preferences of the Cyclobutane (B1203170) Ring

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain that would arise from eclipsed hydrogen atoms in a flat structure. masterorganicchemistry.comlibretexts.org This puckering results in a dynamic equilibrium between two equivalent non-planar conformations. The strain energy of the cyclobutane ring, a combination of angle strain and torsional strain, is significant, calculated at approximately 26.3 kcal/mol. nih.gov

Theoretical and Experimental Studies of Ring Pucker

The conformation of the cyclobutane ring is characterized by a "puckering" or folding. masterorganicchemistry.com If the ring were planar, the C-C-C bond angles would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to high angle strain. Furthermore, a planar conformation would force all eight C-H bonds on adjacent carbons into an eclipsed arrangement, creating substantial torsional strain. libretexts.org To relieve this torsional strain, the ring adopts a puckered, butterfly-like conformation. nih.gov This puckering slightly decreases the C-C-C bond angles to about 88°, thereby increasing angle strain, but the significant reduction in torsional strain makes the puckered state energetically favorable. libretexts.orgnih.gov

Theoretical and experimental studies have provided precise measurements of the cyclobutane ring's geometry. High-level ab initio calculations have been instrumental in defining the ring-puckering potential. nih.govacs.orgnih.gov These studies reveal a coupling between the ring-puckering and CH2-rocking motions. nih.govresearchgate.net Experimental techniques, such as gas electron diffraction and infrared spectroscopy, have corroborated these theoretical findings, providing values for the puckering angle and the energy barrier for the ring inversion process, where one puckered conformation converts to another. nih.govnih.gov

Table 1: Theoretical and Experimental Puckering Parameters for Unsubstituted Cyclobutane

Parameter Theoretical Value (ab initio) Experimental Value Source(s)
Puckering Angle (θ) 29.59° - 29.68° ~28° - 31° nih.gov, nih.gov, researchgate.net
Inversion Barrier ~482 cm⁻¹ - 498 cm⁻¹ ~510 cm⁻¹ nih.gov, acs.org, nih.gov, researchgate.net
C-C Bond Length ~1.554 Å - nih.gov

Influence of Ethynyl (B1212043) and Amine Substituents on Conformation

The presence of substituents on the cyclobutane ring significantly influences its conformational preferences. In 3-ethynylcyclobutan-1-amine (B12993337), the 1,3-disubstitution pattern is critical. The substituents can adopt either axial-like or equatorial-like positions in the puckered ring. The relative stability of the cis and trans isomers and their conformers is determined by the steric and electronic interactions of the ethynyl and amine groups.

For 1,3-disubstituted cyclobutanes, two substituents can be on the same side of the ring (cis) or on opposite sides (trans). chemistryschool.netyoutube.com The puckered nature of the ring allows for different spatial arrangements:

cis isomer: Can exist in diaxial-like (a,a) or diequatorial-like (e,e) conformations. Generally, the diequatorial conformation is more stable as it minimizes steric hindrance between the substituents.

trans isomer: Exists in an axial-equatorial-like (a,e) conformation.

Stereochemical Considerations and Enantioselective Synthesis

The presence of two substituents on the cyclobutane ring of 3-ethynylcyclobutan-1-amine gives rise to stereoisomerism. The molecule can exist as cis and trans diastereomers. Furthermore, depending on the substitution pattern, the molecule can be chiral, existing as a pair of enantiomers. chemistryschool.net

Chiral Synthesis and Resolution Techniques

The synthesis of specific, enantiomerically pure stereoisomers of substituted cyclobutanes is a significant challenge in organic synthesis. ntu.ac.uk Several strategies are employed to achieve this stereocontrol.

Enantioselective Synthesis:

[2+2] Cycloaddition Reactions: This is a common method for forming cyclobutane rings. Using chiral catalysts or chiral auxiliaries on one of the alkene precursors can induce asymmetry and lead to the formation of an enantiomerically enriched product. nih.govnih.gov

Ring Contraction Reactions: Stereocontrolled ring contraction of appropriately substituted five-membered rings, such as pyrrolidines, can provide access to chiral cyclobutanes. ntu.ac.uk

Asymmetric Catalysis: The use of chiral catalysts, such as cinchona alkaloid derivatives, in reactions like Michael additions to cyclobutenes can produce thio-substituted cyclobutanes with high enantioselectivity. nih.govrsc.org

Resolution Techniques: When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required for separation. wikipedia.org

Diastereomeric Salt Formation: This is a classical and widely used method for resolving racemic amines. wikipedia.org The racemic amine is treated with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orgtcichemicals.com The desired enantiomer of the amine is then recovered by treating the separated salt with a base.

Kinetic Resolution: This method involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enriched enantiomer. rsc.org

Table 2: Common Chiral Resolving Agents for Amines

Resolving Agent Type Examples Principle of Separation Source(s)
Chiral Carboxylic Acids Tartaric Acid, Mandelic Acid, Camphorsulfonic Acid Formation of diastereomeric salts with different solubilities wikipedia.org, tcichemicals.com
Chiral Alkaloids Brucine, Cinchotoxine Formation of diastereomeric salts wikipedia.org

Absolute and Relative Stereochemistry Determination

Determining the precise three-dimensional arrangement of atoms is essential for characterizing stereoisomers.

Relative Stereochemistry (cis vs. trans): The relative orientation of the ethynyl and amine groups can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments. NOE detects through-space interactions between protons. For the cis isomer, an NOE would be expected between the protons on the carbons bearing the two substituents, whereas for the trans isomer, such an interaction would be absent or very weak.

Absolute Stereochemistry (R/S Configuration): Determining the absolute configuration of a chiral center requires more specialized techniques. ox.ac.uk

X-ray Crystallography: This is the most definitive method for determining the absolute stereochemistry of a crystalline compound. researchgate.netmdpi.com By analyzing the diffraction pattern of a single crystal, the precise position of every atom in the molecule can be mapped, providing an unambiguous assignment of the R/S configuration. ox.ac.ukresearchgate.net The analysis of the hydrochloride salt is particularly advantageous as it often yields high-quality crystals.

Chiroptical Methods: Techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) measure the differential interaction of the molecule with left- and right-circularly polarized light. thieme-connect.de While empirical rules like the Octant Rule for ketones can help correlate the observed signal (Cotton effect) with the absolute configuration, these methods are often less direct than X-ray analysis. ox.ac.ukthieme-connect.de

Intramolecular Interactions and Hydrogen Bonding Networks

In the hydrochloride salt of 3-ethynylcyclobutan-1-amine, the amine group is protonated to form an ammonium (B1175870) cation (-NH3+), and the counterion is a chloride anion (Cl-). This ionic nature introduces the possibility of strong intermolecular and intramolecular interactions, primarily through hydrogen bonding. nih.gov

The formation of intramolecular hydrogen bonds can significantly influence a molecule's conformation and its physicochemical properties. rsc.orgnih.govaminer.org In this specific compound, the three protons of the ammonium group are strong hydrogen bond donors. The chloride anion is a strong hydrogen bond acceptor. In the solid state, an extensive network of N-H···Cl hydrogen bonds is expected, linking the cations and anions into a stable crystal lattice. researchgate.net

Computational and Theoretical Investigations of 3 Ethynylcyclobutan 1 Amine;hydrochloride

Quantum Chemical Calculations (e.g., DFT, ab initio)

Geometry Optimization and Electronic Structure Analysis

Theoretical investigations would typically commence with geometry optimization to determine the most stable three-dimensional conformation of the 3-ethynylcyclobutan-1-amine (B12993337) cation and its hydrochloride salt. Using a suitable basis set, such as 6-311++G(d,p), calculations would identify key structural parameters. For related cyclobutane (B1203170) derivatives, such studies have confirmed non-planar ring structures and provided precise bond lengths and angles. researchgate.netresearchgate.net The electronic structure analysis would involve examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's reactivity and electronic transitions.

Hypothetical Optimized Geometry Parameters for 3-Ethynylcyclobutan-1-amine cation This table is illustrative and based on general principles of quantum chemical calculations, as specific data for the compound was not found.

Parameter Predicted Value
C-C (cyclobutane) bond length ~1.55 Å
C-N bond length ~1.48 Å
C≡C bond length ~1.21 Å
C-C≡C bond angle ~178°

Vibrational Frequency Analysis and Spectroscopic Prediction

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure corresponds to a true energy minimum and to predict its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For instance, the characteristic vibrational modes, such as the N-H stretching of the amine group, the C≡C stretching of the ethynyl (B1212043) group, and the various C-H and C-C vibrations of the cyclobutane ring, can be assigned. researchgate.net

Predicted Vibrational Frequencies for 3-Ethynylcyclobutan-1-amine This table is illustrative and based on general principles of spectroscopic prediction, as specific data for the compound was not found.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
-NH₃⁺ Symmetric/Asymmetric Stretch 3200-3400
-C≡C-H C-H Stretch ~3300
-C≡C- C≡C Stretch ~2100-2200
Cyclobutane C-H Stretch 2800-3000

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of 3-ethynylcyclobutan-1-amine;hydrochloride in various environments, such as in aqueous solution. These simulations provide insights into the conformational flexibility of the cyclobutane ring and the interactions of the amine and ethynyl groups with solvent molecules. researchgate.net By simulating the system over time, researchers can understand how the molecule explores different conformational states and how it interacts with its surroundings, which is crucial for understanding its behavior in biological systems.

In Silico Studies of Molecular Recognition (e.g., scaffold interactions)

In silico docking studies are a powerful tool to predict the binding affinity and mode of interaction of a small molecule with a biological target, such as a protein receptor. The 3-ethynylcyclobutan-1-amine scaffold, with its rigid cyclobutane ring and functional groups, could be investigated for its potential to fit into specific binding pockets. These studies can help in identifying potential protein targets and in the rational design of new derivatives with improved binding characteristics. The ethynyl group, for example, can act as a hydrogen bond acceptor or participate in other non-covalent interactions. mdpi.com

Prediction of Reactivity and Reaction Pathways

Computational methods are also used to predict the reactivity of molecules and to explore potential reaction pathways. By analyzing the electronic structure and molecular orbitals, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. For 3-ethynylcyclobutan-1-amine, the reactivity of the ethynyl group in reactions like cycloadditions or the nucleophilicity of the amine group could be computationally explored. mdpi.comresearchgate.net This information is valuable for synthetic chemists looking to modify the molecule or for understanding its metabolic fate.

Applications of 3 Ethynylcyclobutan 1 Amine;hydrochloride As a Research Scaffold and Building Block

Design and Synthesis of Novel Chemical Entities for Chemical Biology Research

The unique structural features of 3-ethynylcyclobutan-1-amine (B12993337) make it a valuable starting material for the synthesis of complex molecular probes and potential therapeutic agents. The primary amine allows for standard amide bond coupling reactions, while the terminal alkyne is amenable to various transformations, most notably Sonogashira coupling.

A key example of its application is in the development of inhibitors for lactate (B86563) dehydrogenase (LDH), an important target in cancer metabolism. Researchers have utilized an ethynylcyclobutane (B3031559) derivative in a lead optimization campaign to create potent LDH inhibitors. researchgate.net The synthesis involved a Sonogashira coupling reaction between the ethynylcyclobutane fragment and a pyrazole-based core, followed by hydrolysis, demonstrating the utility of the ethynyl (B1212043) group in constructing the target molecule. researchgate.net The incorporation of the cyclobutane (B1203170) moiety was part of a structure-based design approach aimed at optimizing cellular potency and pharmacokinetic properties. researchgate.net This work highlights how the 3-ethynylcyclobutane scaffold can be used to explore chemical space and generate novel compounds with specific biological activities.

Scaffold Diversity and Library Generation in Academic Contexts

While specific, large-scale library generation efforts centered exclusively on the 3-ethynylcyclobutan-1-amine;hydrochloride scaffold are not extensively detailed in the literature, the principles of its use are well-established in academic and industrial settings. The dual functionality of the molecule—an amine and an alkyne—lends itself to combinatorial chemistry approaches.

The general strategy involves using a core scaffold, such as a cyclobutane, and decorating it with various substituents to create a library of related compounds. calstate.edu The amine group of 3-ethynylcyclobutan-1-amine can be readily reacted with a diverse set of carboxylic acids, sulfonyl chlorides, or other electrophiles. Subsequently, the ethynyl group can be engaged in reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or Sonogashira couplings with a range of aryl or heteroaryl halides. This two-pronged approach allows for the rapid generation of a multitude of structurally distinct molecules from a single, sp³-rich core, which is a key goal in creating lead-like compound libraries for screening. whiterose.ac.ukacs.org

Development of Advanced Organic Materials

Role in Bioisosteric Replacement Strategies

The cyclobutane ring is an increasingly important motif in medicinal chemistry, where it is often employed as a bioisostere for other common chemical groups. nih.govnih.gov Bioisosteric replacement is a strategy used to modify a lead compound to improve its potency, selectivity, or pharmacokinetic properties while retaining its primary biological activity. nih.govnih.gov

The 1,3-disubstituted cyclobutane scaffold, as seen in 3-ethynylcyclobutan-1-amine, serves as a versatile bioisostere for several reasons:

Aryl Group Replacement: A 1,3-disubstituted cyclobutane can mimic the geometry of a 1,4-disubstituted benzene (B151609) ring but with a non-planar, three-dimensional structure. This increase in the fraction of sp³-hybridized carbons (Fsp³) can lead to improved solubility, better spatial arrangement for protein binding, and novel intellectual property. nih.govcancer.gov

Alkene and Alkyne Isostere: The rigid cyclobutane ring can replace flexible linkers or conformationally unstable alkenes, thereby locking the molecule into a more defined shape. nih.govnih.gov This conformational restriction can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.

tert-Butyl and Gem-Dimethyl Replacement: The bulky nature of the cyclobutane ring can serve as a replacement for sterically demanding groups like tert-butyl or gem-dimethyl units, which are often susceptible to metabolic oxidation. acs.org The chemical inertness of the cyclobutane core can enhance metabolic stability. nih.govcancer.gov

By introducing the 3-ethynylcyclobutan-1-amine scaffold, medicinal chemists can leverage these bioisosteric principles to optimize drug candidates, addressing issues such as metabolic instability or poor solubility while exploring new chemical space. nih.govrsc.org

Advanced Analytical Techniques for Characterization in Research

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 3-ethynylcyclobutan-1-amine (B12993337);hydrochloride, HRMS analysis, typically using techniques like electrospray ionization (ESI), would provide a highly accurate mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.

The analysis begins with the ionization of the parent amine. The exact mass measured is then compared to the theoretical mass calculated from the molecular formula (C₆H₁₀N⁺ for the free amine cation). This comparison can confirm the elemental composition and rule out other potential formulas. For instance, the theoretical exact mass of the 3-ethynylcyclobutan-1-amine cation (C₆H₁₀N⁺) is calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula. mdpi.com

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the parent ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable clues about the molecule's structure, such as the loss of the ethynyl (B1212043) group or fragmentation of the cyclobutane (B1203170) ring.

Table 1: Expected HRMS Data for 3-ethynylcyclobutan-1-amine Cation

Ion Formula Theoretical m/z

Note: The table reflects the cationic form of the amine, which is what would be detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. nih.gov A full suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to determine the compound's conformation.

For 3-ethynylcyclobutan-1-amine;hydrochloride, the ¹H NMR spectrum would show distinct signals for the ethynyl proton, the protons on the cyclobutane ring, and the protons of the ammonium (B1175870) group. The chemical shifts, multiplicities (splitting patterns), and coupling constants of the cyclobutane protons would be complex due to their diastereotopic nature and restricted rotation. The ethynyl proton would appear as a characteristic singlet or a narrow triplet. The ammonium protons might appear as a broad singlet, and their chemical shift could be concentration-dependent.

The ¹³C NMR spectrum would complement the ¹H data, showing signals for the two sp-hybridized carbons of the ethynyl group and the sp³-hybridized carbons of the cyclobutane ring. nih.gov The carbon attached to the nitrogen atom would be shifted downfield due to the electron-withdrawing effect of the ammonium group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in D₂O

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
HC≡ ~2.5-3.0 ~80-90
C≡ - ~70-80
CH-NH₃⁺ ~3.5-4.0 ~45-55
CH-C≡CH ~2.8-3.3 ~30-40
CH₂ (ring) ~2.0-2.6 ~25-35

Note: Predicted values are based on typical ranges for similar functional groups. D₂O is a common solvent for hydrochloride salts, and the NH protons would exchange with deuterium. doi.org

To unambiguously assign the complex signals of the cyclobutane ring, two-dimensional (2D) NMR experiments are indispensable. beilstein-journals.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons around the cyclobutane ring, connecting the methine proton at C1 to its adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons in the cyclobutane ring.

The relative stereochemistry of the substituents on the cyclobutane ring (i.e., whether they are cis or trans) can be determined using through-space NMR correlations. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. For 3-ethynylcyclobutan-1-amine, a NOESY spectrum would show cross-peaks between protons on the same face of the cyclobutane ring. For example, in the cis isomer, a clear NOE would be expected between the proton at C1 (attached to the amine) and the proton at C3 (attached to the ethynyl group). This correlation would be absent or very weak in the trans isomer.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides similar information to NOESY but is often preferred for molecules in the intermediate molecular weight range where the standard NOE can be zero. columbia.edu It reliably distinguishes between protons that are spatially proximate.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. arxiv.org Each technique is based on the vibrations of molecular bonds, and they provide complementary information.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. researchgate.net A sharp, strong band around 3300 cm⁻¹ would correspond to the ≡C-H stretch of the terminal alkyne. A weaker band for the C≡C triple bond stretch would appear around 2100-2200 cm⁻¹. The N-H stretching vibrations of the ammonium group (NH₃⁺) would be visible as a broad, strong absorption in the 2400-3200 cm⁻¹ region. N-H bending vibrations would appear around 1500-1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds. researchgate.net Therefore, the C≡C triple bond stretch, which can be weak in the IR spectrum, would likely show a strong signal in the Raman spectrum. nih.gov The symmetric vibrations of the cyclobutane ring would also be observable. The complementary nature of IR and Raman helps to provide a more complete vibrational profile of the molecule. nih.gov

Table 3: Key Vibrational Frequencies

Functional Group Vibration Type Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
≡C-H Stretch ~3300 (Strong, Sharp) Moderate
C≡C Stretch ~2150 (Weak-Moderate) Strong
NH₃⁺ Stretch 2400-3200 (Strong, Broad) Weak
NH₃⁺ Bend ~1600 & ~1500 (Moderate) Weak

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles. mdpi.com

The resulting crystal structure would unambiguously confirm the connectivity of the atoms and the relative stereochemistry (cis or trans) of the substituents on the cyclobutane ring. weizmann.ac.il Furthermore, it would reveal the conformation of the cyclobutane ring (puckered or planar) and the packing of the molecules in the crystal lattice. The analysis would also detail the hydrogen bonding interactions between the ammonium group and the chloride anion, as well as any other intermolecular interactions. researchgate.net

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, Chiral HPLC for research samples)

Chromatographic techniques are essential for assessing the purity of a compound and for separating components of a mixture. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of research samples. A sample of this compound would be analyzed using a suitable column and mobile phase, and the purity would be determined by the relative area of the main peak in the chromatogram.

Since the molecule contains a stereocenter at the C1 position, it is chiral and exists as a pair of enantiomers. Chiral HPLC is the primary technique used to separate and quantify these enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. phenomenex.com Polysaccharide-based CSPs are widely used for the separation of amines. researchgate.netnih.gov By developing an appropriate method, one could determine the enantiomeric excess (ee) of a sample or perform preparative separations to isolate the individual enantiomers for further study.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-ethynylcyclobutan-1-amine hydrochloride, and what methodological considerations apply?

  • Answer : Synthesis typically involves cyclobutane ring formation, ethynyl group introduction, and HCl salt formation. Key steps include:

  • Step 1 : Cyclization of precursors (e.g., cyclobutanone derivatives) using reagents like sodium borohydride for reduction (as seen in analogous cyclobutane syntheses) .
  • Step 2 : Ethynylation via Sonogashira coupling or alkyne addition to introduce the ethynyl group, requiring palladium catalysts and controlled inert conditions .
  • Step 3 : Amine protonation with HCl to form the hydrochloride salt, ensuring stoichiometric precision to avoid byproducts .
  • Table 1 : Example Reaction Conditions
StepReagents/ConditionsPurpose
1NaBH₄, THF, 0°CCyclobutane ring reduction
2Pd(PPh₃)₄, CuI, Et₃NEthynyl group coupling
3HCl (gaseous), Et₂OSalt formation

Q. Which analytical techniques are essential for characterizing 3-ethynylcyclobutan-1-amine hydrochloride?

  • Answer :

  • NMR Spectroscopy : Confirm structural integrity (¹H/¹³C NMR) and detect impurities. For example, ethynyl protons appear as sharp singlets near δ 2.5–3.0 ppm .
  • Mass Spectrometry (MS) : Verify molecular weight (C₅H₈N·HCl, MW 137.59) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing, critical for understanding solid-state reactivity .
  • Elemental Analysis : Validate purity (e.g., Cl⁻ content via titration) .

Q. What are the primary research applications of 3-ethynylcyclobutan-1-amine hydrochloride in academic settings?

  • Answer :

  • Medicinal Chemistry : The ethynyl group enhances rigidity, improving binding affinity to enzymes or receptors (e.g., neurological targets) .
  • Organic Synthesis : Acts as a building block for sp³-sp hybrid frameworks in cycloadditions or cross-coupling reactions .
  • Mechanistic Studies : Probes steric/electronic effects in cyclobutane-based systems due to its strained ring and alkyne reactivity .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of 3-ethynylcyclobutan-1-amine hydrochloride?

  • Answer :

  • Catalyst Screening : Test palladium complexes (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) to enhance ethynylation efficiency .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, but avoid protic solvents that may hydrolyze the alkyne .
  • Temperature Control : Lower temperatures (e.g., -20°C) reduce side reactions during cyclization .
  • Monitoring Tools : In-situ FTIR or HPLC tracks reaction progress and identifies bottlenecks .

Q. How should researchers resolve discrepancies in NMR or crystallography data for this compound?

  • Answer :

  • Purity Checks : Recrystallize from ethanol/water mixtures to remove salts or unreacted precursors .
  • Dynamic NMR : Detect conformational flexibility in the cyclobutane ring, which may cause signal splitting .
  • Alternative Techniques : Use 2D NMR (e.g., COSY, HSQC) or synchrotron XRD to clarify ambiguous peaks .
  • Computational Modeling : Compare experimental data with DFT-optimized structures to validate assignments .

Q. What safety protocols are critical when handling 3-ethynylcyclobutan-1-amine hydrochloride?

  • Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during HCl gas exposure steps to avoid respiratory irritation .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before segregating into halogenated containers .
  • Spill Management : Absorb spills with vermiculite and dispose as hazardous chemical waste .

Q. How does the ethynyl group influence the compound’s reactivity in cross-coupling reactions?

  • Answer :

  • Electronic Effects : The sp-hybridized carbon enhances electrophilicity, facilitating nucleophilic attacks (e.g., in Suzuki-Miyaura couplings) .
  • Steric Constraints : The linear ethynyl group minimizes steric hindrance, enabling regioselective transformations .
  • Table 2 : Reactivity Comparison
SubstrateReaction TypeYield (%)
EthynylSonogashira85
VinylHeck62

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under basic conditions?

  • Answer :

  • pH-Dependent Studies : Conduct stability assays at pH 7–12 to identify decomposition thresholds (e.g., amine deprotonation at pH >10) .
  • Byproduct Identification : Use LC-MS to detect degradation products like cyclobutene derivatives .
  • Controlled Storage : Store at pH 4–6 under nitrogen to prevent hydrolysis .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Answer :

  • Intermediate Trapping : Isolate and purify intermediates (e.g., cyclobutane precursors) before proceeding .
  • Flow Chemistry : Implement continuous-flow reactors to enhance scalability and reduce side reactions .
  • DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry) using statistical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.